molecular formula C8H13NO B12961702 1-(Cyclopropylmethyl)pyrrolidin-2-one CAS No. 60737-64-6

1-(Cyclopropylmethyl)pyrrolidin-2-one

Cat. No.: B12961702
CAS No.: 60737-64-6
M. Wt: 139.19 g/mol
InChI Key: UYTDNJPNLXAIRV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, and the addition of a cyclopropylmethyl group enhances its utility as a precursor for more complex molecules . Compounds featuring a cyclopropylmethyl moiety attached to a nitrogen atom in a saturated ring system are of significant pharmacological interest. This structural motif is found in ligands for various biological targets. For instance, the cyclopropylmethyl group is a known component in synthetic compounds designed to interact with the central nervous system . Furthermore, similar structures are investigated as nicotinic receptor ligands, which are relevant in the study of neurodegenerative diseases . The cyclopropylmethylamine unit is also a key feature in advanced pharmaceutical candidates, such as the histamine H4 receptor antagonist Adriforant, demonstrating the importance of this group in the development of new therapeutic agents . As a chemical reagent, this compound provides researchers with a versatile starting material for further functionalization, including alkylation or reduction of the carbonyl group, to create a diverse array of chemical entities for screening and development. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60737-64-6

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H13NO/c10-8-2-1-5-9(8)6-7-3-4-7/h7H,1-6H2

InChI Key

UYTDNJPNLXAIRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2CC2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropylmethyl Pyrrolidin 2 One and Analogues

Retrosynthetic Approaches to the 1-(Cyclopropylmethyl)pyrrolidin-2-one Scaffold

Retrosynthetic analysis, a technique for planning a chemical synthesis, identifies two primary disconnection points for the this compound structure. The most straightforward approach involves disconnecting the bond between the pyrrolidinone nitrogen and the cyclopropylmethyl group (Disconnection A). This leads back to two key precursors: pyrrolidin-2-one and a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide. This strategy relies on forming the N-alkyl bond in the final step of the synthesis.

A second approach involves the disconnection of the amide bond within the lactam ring (Disconnection B). youtube.com This pathway initially breaks the ring to form a linear γ-amino acid precursor, 4-(cyclopropylmethylamino)butanoic acid. This intermediate is designed to undergo an intramolecular cyclization to form the target lactam. A further disconnection of this amino acid at the C-N bond suggests γ-butyrolactone (GBL) and cyclopropylmethylamine as the fundamental starting materials. These two main retrosynthetic pathways dictate the major synthetic strategies employed for this class of compounds.

Construction of the Pyrrolidin-2-one Core

The formation of the central five-membered lactam ring is a critical aspect of synthesizing these molecules. Various cyclization and construction strategies have been developed to create the pyrrolidin-2-one core, accommodating a wide range of substituents and structural complexities.

A direct and industrially significant method for synthesizing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with primary amines. In the context of the target molecule, this involves the reaction of GBL with cyclopropylmethylamine. The reaction proceeds through an intermediate hydroxy butyl amide, which subsequently undergoes dehydration and cyclization to yield the final lactam product. This process typically requires high temperatures, often in the range of 200-300°C, to drive the reaction to completion. A similar approach has been used to prepare 1-aminopyrrolidin-2-one (B1281494) by reacting GBL with hydrazine (B178648) hydrate. researchgate.net

Table 1: Synthesis of N-Substituted Pyrrolidin-2-ones from GBL

Amine Product Conditions Reference
Primary Amines N-Substituted Pyrrolidin-2-one 200-300°C

For the synthesis of more complex analogues, particularly those featuring fused or spirocyclic systems, multi-component [3+2] cycloaddition reactions are a powerful tool. nih.govrsc.org These reactions, often involving azomethine ylides, allow for the rapid construction of highly substituted pyrrolidine (B122466) rings in a single, atom-economical step. rsc.org

A common strategy involves the three-component reaction of an amino ester (or amino acid), an aldehyde, and a dipolarophile, such as an activated alkene (e.g., maleimides or olefinic oxindoles). rsc.orgnih.govnih.gov The in-situ generation of an azomethine ylide from the amine and aldehyde is followed by its 1,3-dipolar cycloaddition with the alkene to form the pyrrolidine ring. This methodology has been extensively used to create a diverse library of spiro[oxindole-pyrrolidine] derivatives and other fused polycyclic compounds. nih.govnih.govrsc.org The reaction conditions can be optimized by varying solvents, temperature, and catalysts to achieve high yields and diastereoselectivity. nih.govnih.gov

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

Ylide Source Dipolarophile Product Type Key Features Reference(s)
Amino ester + Aldehyde Maleimide Fused Tetracyclic Pyrrolidine One-pot, double [3+2] cycloaddition, creates 6 bonds and 7 chiral centers. rsc.org
Isatin + Amine Benzyne (B1209423) Spiro[oxindole-3,2′-pyrrolidine] Employs benzyne as the dipolarophile under mild conditions. acs.org
Cyclic Amine + Aldehyde Olefinic Oxindole Spirooxindole-Pyrrolidine Three-component reaction with high regio- and diastereoselectivity. nih.govrsc.org

The synthesis of pyrrolidin-2-one analogues bearing a phosphonate (B1237965) group often involves specialized cyclization strategies. One effective method utilizes the diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an alkene. bohrium.com The resulting isoxazolidine (B1194047) can then be chemically transformed into the corresponding (5-oxopyrrolidin-2-yl)phosphonate. bohrium.com

Another approach involves the addition of primary amines to acyclic precursors like diethyl 4-chloro-1-butynylphosphonates. This reaction proceeds at room temperature without a catalyst, leading to a facile cyclization that forms novel aminopyrrolidinyl phosphonates in high yields (74-80%). scirp.org Furthermore, diversely substituted (pyrrolidine-2-yl)phosphonates can be accessed through the reduction and ring-opening of bicyclic iminophosphonates, which are themselves formed via [3+2] cyclocondensation reactions. nih.gov These methods provide access to phosphoproline analogues, which are important bioisosteres of the natural amino acid proline. nih.gov

N-Alkylation with Cyclopropylmethyl Moieties

The most direct synthetic route to this compound involves the attachment of the cyclopropylmethyl group to a pre-formed pyrrolidin-2-one ring.

This method is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the pyrrolidin-2-one lactam is weakly nucleophilic, so a base is typically required to deprotonate it, forming a more reactive lactamate anion. This anion then acts as the nucleophile, attacking an electrophilic cyclopropylmethyl species, such as cyclopropylmethyl bromide or iodide, in an SN2 reaction. researchgate.net

Commonly used bases include alkali metal hydrides (e.g., sodium hydride) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or alkali metal carbonates (e.g., potassium carbonate) in dimethylformamide (DMF). researchgate.net The choice of base and solvent system can be crucial for optimizing the reaction yield and minimizing side reactions. For instance, an in situ Finkelstein alkylation, using sodium iodide with an alkyl chloride or bromide in acetonitrile (B52724), can enhance the reactivity of the alkylating agent. researchgate.net

Table 3: Typical Reagent Systems for N-Alkylation of Lactams

Base Solvent Alkylating Agent Notes Reference
NaH THF Alkyl Halide Irreversible deprotonation to form the lactamate anion. researchgate.net
K₂CO₃ DMF Alkyl Halide A common and effective system for N-alkylation. researchgate.net

Reductive Amination Strategies for N-Substitution

Reductive amination represents a versatile and widely employed method for the N-alkylation of lactams, including the synthesis of this compound from pyrrolidin-2-one and cyclopropanecarboxaldehyde. This two-step, one-pot process typically involves the initial formation of a hemiaminal intermediate, followed by dehydration to an N-acyliminium ion, which is subsequently reduced to yield the N-substituted product.

The reaction is initiated by the condensation of the lactam (pyrrolidin-2-one) with an aldehyde (cyclopropanecarboxaldehyde). This equilibrium-driven step is often facilitated by the removal of water or the use of a Lewis acid catalyst to promote the formation of the critical N-acyliminium ion intermediate. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of mildly acidic conditions, which can favor iminium ion formation.

Table 1: Key Parameters in Reductive Amination for N-Substitution

ParameterDescriptionCommon Examples
Lactam Substrate The core ring structure to be alkylated.Pyrrolidin-2-one
Carbonyl Source Provides the alkyl group to be attached to the nitrogen.Cyclopropanecarboxaldehyde
Reducing Agent Reduces the intermediate N-acyliminium ion.NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/Catalyst
Catalyst Can facilitate iminium ion formation or hydrogenation.Lewis acids, Rhodium catalysts, Palladium, Platinum
Solvent The reaction medium.Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol

Mitsunobu Reactions in Pyrrolidine Functionalization

The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrrolidin-2-one, offering mild conditions and a high degree of control, particularly for the synthesis of this compound from cyclopropylmethanol. nih.gov This reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile, such as the nitrogen atom of pyrrolidin-2-one, which has an acidic N-H proton. organic-chemistry.org

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt intermediate. nih.gov The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a highly reactive species that activates the alcohol's oxygen as an excellent leaving group. organic-chemistry.org

The pyrrolidin-2-one anion, formed by deprotonation by the azodicarboxylate byproduct, then acts as the nucleophile, attacking the carbon of the activated alcohol. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable in stereoselective synthesis. organic-chemistry.org

While highly effective, the reaction can present challenges. Pyrrolidin-2-one is an ambident nucleophile, meaning that O-alkylation can occur as a competing side reaction, leading to the formation of 2-alkoxy-1-pyrroline. researchgate.net The ratio of N- to O-alkylation can be influenced by factors such as the substrate, solvent, and reaction conditions. researchgate.net Despite this, the Mitsunobu reaction remains a preferred method for creating C-N bonds under mild conditions, and it has been successfully used for the N-alkylation of similar lactam structures like diketopyrrolopyrroles. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

Enantioselective Approaches in Pyrrolidine Ring Formation

The construction of a chiral pyrrolidin-2-one ring is a fundamental challenge in asymmetric synthesis. Numerous enantioselective strategies have been developed to produce optically pure pyrrolidine derivatives. These methods can be broadly categorized into two main approaches: the functionalization of readily available chiral starting materials (chiral pool synthesis) and the use of asymmetric catalysis to build the chiral ring from achiral precursors. mdpi.com

A common strategy involves the use of chiral precursors like L-glutamic acid or L-proline. These natural amino acids provide a stereodefined starting point for conversion into functionalized chiral pyrrolidinones. Alternatively, asymmetric cyclization reactions of acyclic compounds are widely used. For instance, catalytic enantioselective reactions, such as the Sharpless asymmetric dihydroxylation or epoxidation of unsaturated precursors, can install the necessary stereocenters before cyclization. oup.comacs.org Organocatalysis has also emerged as a powerful tool, using chiral amines or acids to catalyze conjugate additions or cycloadditions that form the pyrrolidine ring with high enantioselectivity. thieme-connect.de Furthermore, light-driven processes using chiral-at-rhodium catalysts have been developed for the enantiomerically controlled synthesis of pyrroline (B1223166) derivatives. nih.gov

Diastereoselective Control in N-Alkylation Reactions

When a pyrrolidin-2-one ring already possesses one or more stereocenters, the introduction of a new substituent on the nitrogen atom must be controlled to achieve the desired diastereomer. The existing chirality in the ring can influence the trajectory of the incoming electrophile during N-alkylation, a phenomenon known as substrate-controlled diastereoselection.

For instance, in the N-alkylation of a 2,5-disubstituted pyrrolidine, the pre-existing substituents can sterically hinder one face of the molecule, directing the alkylating agent to the less hindered face. nih.gov The choice of reagents and reaction conditions is critical in maximizing this diastereomeric preference. Iron dipyrrin (B1230570) complexes, for example, have been used to catalyze the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines with high selectivity. nih.gov Similarly, 1,3-dipolar cycloaddition reactions using chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with excellent diastereoselectivity, where the sulfinyl group directs the stereochemical outcome. ua.esresearchgate.net These methods highlight the importance of directing groups and catalysts in achieving high diastereoselectivity in the synthesis of complex pyrrolidine structures. rsc.org

Chiral Separation Methods for Enantiomers (e.g., Preparative HPLC)

When a stereoselective synthesis is not feasible or yields a mixture of enantiomers, chiral resolution becomes necessary to isolate the desired stereoisomer. Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers on a scale ranging from milligrams to kilograms. nih.gov

This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives, are particularly effective for resolving a wide range of racemates, including 4C-substituted pyrrolidin-2-one derivatives. epa.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.

The selection of the mobile phase is also critical for achieving optimal separation. epa.gov Besides preparative HPLC, other techniques like supercritical fluid chromatography (SFC) have gained prominence for chiral separations due to their advantages in speed and reduced solvent consumption. nih.gov For specific applications, diastereomeric salt formation followed by crystallization or enzymatic resolution can also be effective methods for isolating a single enantiomer from a racemic mixture. The use of preparative chiral HPLC was crucial in resolving enantiomers of bitopic ligands containing a cyclopropyl (B3062369) ring, demonstrating its utility for complex chiral molecules. nih.gov

Table 2: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Applications
Preparative HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution, wide applicability, scalable. nih.govPharmaceutical industry, fine chemical synthesis. nih.gov
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.Faster separations, lower viscosity, reduced organic solvent use. nih.govHigh-throughput screening, purification of complex mixtures.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.Cost-effective for large scales, well-established technique.Industrial-scale resolution of acidic or basic compounds.
Enzymatic Resolution Enantioselective reaction catalyzed by an enzyme, transforming only one enantiomer.High enantioselectivity, mild reaction conditions.Synthesis of optically pure alcohols, esters, and amines.

Functionalization and Derivatization Strategies on the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one scaffold is a versatile platform that allows for a wide range of functionalization and derivatization reactions to create diverse chemical entities. These modifications can be performed on the lactam ring itself or on substituents attached to it.

One of the most common strategies is the functionalization at the α-position to the carbonyl group (C3) or the α-position to the nitrogen atom (C5). Deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide), allows for the introduction of various substituents. The development of direct C-H functionalization methods offers a more atom-economical approach to modify the pyrrolidine ring without pre-functionalization. rsc.orgrsc.org For example, redox-neutral α-C-H arylation has been reported for pyrrolidines. rsc.org

Furthermore, the pyrrolidin-2-one ring can be constructed with pre-installed functional groups. Donor-acceptor cyclopropanes can react with amines to form 1,5-substituted pyrrolidin-2-ones that contain ester groups, which can be subsequently removed or transformed. nih.govmdpi.com Ring-opening and ring-closure cascade reactions also provide pathways to novel fused pyridine (B92270) derivatives from pyrrolidine precursors. acs.orgnih.gov These diverse synthetic strategies enable the generation of a library of complex molecules based on the central this compound structure for various research applications.

Modification of Alkyl and Aryl Substituents on the Pyrrolidine Ring

The introduction of alkyl and aryl groups onto the pyrrolidine ring of this compound analogues can be achieved through several synthetic routes. One notable method involves the reaction of cyclopropyl carbonyl compounds with N-methylformamide in the presence of a magnesium chloride catalyst. rsc.org This approach allows for the formation of variously substituted pyrrolidines.

The scope of this one-pot transformation has been demonstrated to be effective for a range of D-A cyclopropanes bearing electron-rich (hetero)aryl or styryl donor groups. nih.gov Furthermore, the reaction tolerates a variety of substituents on the aromatic moieties of both the D-A cyclopropane (B1198618) and the aniline, including halogens, alkyl, and alkoxy groups. nih.gov

EntryDonor Substituent (D-A Cyclopropane)AmineProduct (1,5-Substituted Pyrrolidin-2-one)Yield (%)
1PhenylAniline1,5-Diphenylpyrrolidin-2-one70
24-MethoxyphenylAniline5-(4-Methoxyphenyl)-1-phenylpyrrolidin-2-oneN/A
32-ThienylAniline1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-oneN/A
4Phenyl4-Chloroaniline1-(4-Chlorophenyl)-5-phenylpyrrolidin-2-oneN/A
5PhenylBenzylamine1-Benzyl-5-phenylpyrrolidin-2-oneN/A

N/A: Data not available in the provided sources. Table based on synthetic strategies described in the literature. nih.gov

Introduction of Heteroatom-Containing Side Chains

The incorporation of side chains containing heteroatoms onto the this compound scaffold can impart diverse chemical properties. A primary method for introducing a nitrogen-containing functional group is through the synthesis of 1-aminopyrrolidin-2-one. This key intermediate can be prepared by the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate. researchgate.net The resulting 1-aminopyrrolidin-2-one serves as a versatile precursor for a variety of derivatives. researchgate.net

Further derivatization of 1-aminopyrrolidin-2-one can lead to a range of analogues with different heteroatom-containing side chains. For instance, reaction with various aldehydes and ketones can yield the corresponding Schiff bases.

In a different approach, the synthesis of 1-amino and 1-N-acetylamino modified pyrrolidine analogues has been accomplished starting from polyhydroxylated cyclic nitrones. nih.gov Although this method focuses on highly functionalized pyrrolidines, the fundamental transformation of introducing an amino group and its acetylated form is a key concept. The synthesis involves the reaction of nitrones with trimethylsilyl (B98337) cyanide (TMSCN) to produce trans-addition products, which are then further elaborated. nih.gov The synthesis of acetamide (B32628) modified pyrrolidines can be achieved through asymmetric synthesis from achiral starting materials or by using carbohydrate precursors. nih.gov

Starting MaterialReagentProductYield (%)
γ-ButyrolactoneHydrazine Hydrate (80%)1-Aminopyrrolidin-2-one52
1-Aminopyrrolidin-2-oneBenzaldehyde1-(Benzylideneamino)pyrrolidin-2-oneN/A
1-Aminopyrrolidin-2-one4-Nitrobenzaldehyde1-((4-Nitrophenyl)methyleneamino)pyrrolidin-2-oneN/A

N/A: Data not available in the provided sources. Table based on synthetic reactions described in the literature. researchgate.net

Elaboration and Modification of the Cyclopropylmethyl Group

Modification of the cyclopropylmethyl group attached to the nitrogen of the pyrrolidin-2-one ring allows for fine-tuning of the molecule's properties. Synthetic strategies often involve the construction of the cyclopropylmethyl amine moiety itself, which is then coupled with the pyrrolidin-2-one ring.

A multi-step process for preparing cyclopropylmethyl alkyl amines has been detailed, which can be adapted for the synthesis of this compound analogues. google.com This sequence begins with the anti-Markovnikov addition of hydrogen bromide to an allylic chloride in the presence of a free radical catalyst to form 1-bromo-3-chloropropane. google.com Subsequent reaction with a metal cyanide yields a γ-chloronitrile, which is then treated with an alkali hydroxide (B78521) to form cyclopropyl cyanide. google.com Hydrogenation of the cyclopropyl cyanide produces cyclopropylmethyl amine. google.com This amine can then be reacted with a suitable precursor to form the final pyrrolidin-2-one derivative.

Further elaboration can involve introducing substituents onto the cyclopropyl ring itself. The synthetic sequence described allows for the use of allylic chlorides substituted with C1-C4 alkyl groups, which would result in a substituted cyclopropylmethyl amine. google.com

Another approach to modifying structures containing a cyclopropyl group involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes. organic-chemistry.org This reaction, promoted by trifluoroacetic acid, can lead to 2,2-substituted pyrrolidines through an intermediate tertiary carbenium ion. organic-chemistry.org While this method results in the opening of the cyclopropane ring to form a pyrrolidine, the principles of manipulating cyclopropyl-containing amine derivatives are relevant.

PrecursorKey TransformationIntermediate/Product
Allylic ChlorideAnti-Markovnikov addition of HBr, Cyanation, CyclizationCyclopropyl Cyanide
Cyclopropyl CyanideHydrogenationCyclopropylmethyl Amine
Acylated Aminomethyl CyclopropaneProtonolytic C-C bond cleavage2,2-Substituted Pyrrolidine

Table summarizing key transformations for the elaboration and modification of the cyclopropylmethyl group based on literature. google.comorganic-chemistry.org

Mechanistic Investigations of Reactions Involving 1 Cyclopropylmethyl Pyrrolidin 2 One

Elucidation of Pyrrolidin-2-one Ring Formation Mechanisms

The formation of the five-membered lactam ring is a cornerstone of many synthetic strategies. The mechanisms underpinning these cyclization reactions are diverse, ranging from classical lactamization to contemporary cycloaddition and tandem processes.

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide, is a fundamental route to pyrrolidin-2-ones. One key strategy involves the cyclization of a γ-amino ester. Mechanistic studies have shown that this transformation can be effectively promoted by acid catalysis. For instance, the cyclization of a γ-aminoester intermediate proceeds efficiently when refluxed in toluene (B28343) with acetic acid. mdpi.com

A more streamlined, one-vessel approach combines the initial amine addition with subsequent lactamization. In this process, a donor-acceptor (DA) cyclopropane (B1198618) reacts with an amine in the presence of a Lewis acid catalyst like nickel perchlorate (B79767) to form the γ-amino ester intermediate. Without isolation, this intermediate is then subjected to reflux with acetic acid in toluene, which drives the cyclization to the final pyrrolidin-2-one product. mdpi.com This tandem process highlights the efficiency of acid-catalyzed intramolecular nucleophilic attack of the amine onto the ester carbonyl group, followed by elimination of the alcohol.

Table 1: Conditions for Lactamization of γ-Amino Esters

Precursor Catalyst/Reagent Solvent Conditions Product
γ-aminoester Acetic Acid Toluene Reflux Pyrrolidin-2-one

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction for constructing five-membered heterocycles, including the pyrrolidine (B122466) ring system. wikipedia.orgorganic-chemistry.org This reaction involves the [4π + 2π] cycloaddition between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgnumberanalytics.com The mechanism is generally considered a single-step process that proceeds through a high-energy, six-electron transition state, leading to a high degree of stereoselectivity. organic-chemistry.orgnumberanalytics.com

For the synthesis of the pyrrolidine core, an azomethine ylide serves as the 1,3-dipole. wikipedia.orgnumberanalytics.com The reaction of an azomethine ylide with an alkene dipolarophile furnishes the pyrrolidine ring directly. wikipedia.orgnumberanalytics.com The regioselectivity and rate of the reaction are governed by the energies of the frontier molecular orbitals (FMOs) of the reactants. The interaction can be between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice-versa, depending on their relative energies. organic-chemistry.orgsmu.edu

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Feature Description
Reaction Type Concerted Pericyclic Reaction ([4π + 2π]) organic-chemistry.org
1,3-Dipole Example Azomethine Ylide wikipedia.orgnumberanalytics.com
Dipolarophile Example Alkene wikipedia.org
Product Pyrrolidine Ring wikipedia.orgnumberanalytics.com
Mechanistic Control Frontier Molecular Orbital (FMO) Theory organic-chemistry.orgsmu.edu

Tandem reactions involving amine addition followed by cyclization provide an efficient route to substituted pyrrolidin-2-ones. A notable mechanism involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines. mdpi.com This process is often catalyzed by a Lewis acid, which activates the cyclopropane. The reaction proceeds through a Lewis acid-catalyzed nucleophilic ring-opening of the DA cyclopropane by the amine. mdpi.com This step occurs via an SN2-like mechanism, resulting in the formation of a γ-amino ester intermediate. mdpi.com This is followed by an in situ lactamization to yield the pyrrolidin-2-one. mdpi.com In this transformation, the DA cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. mdpi.com

A fascinating catalytic dichotomy has been observed in the reductive reaction between amines and α-carbonylcyclopropanes. nih.gov The choice of catalyst fundamentally alters the reaction outcome. A rhodium catalyst promotes a traditional reductive amination product. nih.gov In contrast, a ruthenium catalyst enables a novel pathway involving ring expansion to synthesize the pyrrolidine ring. nih.gov

Role of the Cyclopropyl (B3062369) Moiety in Reaction Intermediates and Pathways

The cyclopropyl group is not a passive spectator in these reactions. Its inherent ring strain and unique electronic properties actively influence reaction pathways, particularly through ring-opening and rearrangement mechanisms.

The three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, acting as a mechanistic probe and a synthetic tool. The mode of ring-opening is highly dependent on the reaction type.

In nucleophilic contexts, such as the reaction of DA cyclopropanes with amines or azides catalyzed by Lewis acids, the ring opens via an SN2-like mechanism. mdpi.com This process involves the attack of the nucleophile and results in a complete inversion of the absolute configuration at the chiral center, demonstrating a concerted backside attack. mdpi.com

Under reductive conditions, samarium(II) iodide (SmI2) can mediate the reductive ring-opening of cyclopropanes bearing carboxylate ester substituents. acs.org This method allows for the regioselective synthesis of γ-deuterated esters. acs.org

In radical reactions, the cyclopropylmethyl radical undergoes extremely rapid ring-opening to form the more stable but-3-enyl radical. psu.edu The rate constant for this rearrangement is approximately 1.2 x 10⁸ s⁻¹ at 37°C. psu.edu This rapid, exothermic process is driven by the release of the significant ring strain (ca. 115 kJ mol⁻¹) present in the cyclopropyl ring. psu.edu This predictable rearrangement makes the cyclopropylmethyl group a widely used probe for detecting radical intermediates in chemical and enzymatic reactions. psu.edu

Table 3: Mechanistic Pathways of Cyclopropane Ring Opening

Reaction Type Initiator/Catalyst Mechanism Key Intermediate/Product
Nucleophilic Opening Lewis Acid + Nucleophile (e.g., Amine) SN2-like γ-amino ester (with inverted stereochemistry) mdpi.com
Radical Rearrangement Radical Initiator Homolytic Cleavage But-3-enyl radical psu.edu
Reductive Opening Samarium(II) Iodide (SmI2) Electron Transfer γ-deuterated ester acs.org
Oxidative Radical Opening Ag(II) species Single-Electron Oxidation Alkyl radical beilstein-journals.org

The cyclopropyl group significantly directs the outcome of reactions involving adjacent reactive intermediates like carbenes. Experimental studies on cyclopropyl carbenes, generated from the decomposition of tosylhydrazones of cyclopropyl aldehydes and ketones, show that they primarily rearrange to form cyclobutenes. researchgate.net The regioselectivity of this rearrangement is notable: the least substituted bond of the cyclopropane ring preferentially migrates, dictating the substitution pattern of the resulting cyclobutene (B1205218) product. researchgate.net

In the context of electrophilic reactions, the cyclopropyl ring exhibits enhanced pi-character in its C-C bonds. researchgate.net This property allows it to interact with and stabilize adjacent positive charges, influencing the stability of intermediates. In reactions catalyzed by Lewis acids, the acid acts as an electrophile that coordinates to an electron-withdrawing group on the cyclopropane, which facilitates the nucleophilic attack and subsequent ring-opening. scispace.com This initial interaction with an electrophile is the key step that triggers the reaction cascade, highlighting the cyclopropyl moiety's role in mediating electrophilic processes.

Radical Intermediates in Cyclopropyl-Containing Systems

The cyclopropylmethyl moiety is a well-known radical clock, a chemical probe used to determine the rates and mechanisms of radical reactions. The high strain energy of the three-membered ring facilitates rapid ring-opening upon the formation of a radical on the adjacent methylene (B1212753) carbon. This characteristic reactivity provides strong evidence for the involvement of radical intermediates in certain transformations.

Recent mechanistic studies on related systems have solidified the understanding of this process. For instance, in an iron-catalyzed asymmetric reductive cross-coupling reaction, a radical clock experiment was performed using (iodomethyl)cyclopropane. acs.org The reaction resulted in the formation of a ring-opened product in 86% yield, which strongly suggests the intermediacy of an alkyl radical. acs.org The formation of the cyclopropylmethyl radical is followed by its rapid rearrangement to the thermodynamically more stable homoallylic radical. Further confirmation of a single-electron transfer (SET) pathway involving a radical intermediate came from a trapping experiment where the reaction was completely inhibited by the presence of TEMPO (2,2,6,6-tetramethylpiperidinyloxy). acs.org

The propensity for cyclopropylmethyl metal species to undergo β-carbon elimination, leading to ring-opened homoallylic compounds, is a characteristic reactivity pattern in transition metal-catalyzed reactions. acs.org This behavior underscores the accessibility of radical pathways for cyclopropyl-containing systems under various reaction conditions.

Catalytic Mechanisms in the Synthesis of 1-(Cyclopropylmethyl)pyrrolidin-2-one Analogues

The synthesis of analogues of this compound often relies on sophisticated catalytic methods to construct or modify the pyrrolidinone core and introduce diverse functionalities. These methods include transition metal catalysis, photoinduced reactions, and acid/base catalysis, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the synthesis of complex organic molecules, including pyrrolidinone derivatives. These catalysts facilitate a wide range of transformations, such as cross-coupling, cycloaddition, and ring-opening reactions. mdpi.com

A notable method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (D-A) cyclopropanes. mdpi.com In one such approach, a Lewis acid, nickel perchlorate, catalyzes the opening of a D-A cyclopropane with primary amines, like anilines or benzylamines, to form a γ-amino ester intermediate. mdpi.com This intermediate then undergoes in situ lactamization to yield the pyrrolidin-2-one structure. mdpi.com

Furthermore, transition metals like rhodium and nickel are instrumental in cycloaddition reactions to build fused pyrrolidine ring systems. researchgate.netwilliams.edu Rhodium catalysts, for example, can mediate the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners to efficiently construct isoindoline (B1297411) and other fused pyrrolidine skeletons. researchgate.net Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes provide a mild and efficient route to bicyclic systems, which are difficult to obtain through traditional thermal Diels-Alder reactions. williams.edu

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrrolidin-2-one Analogues

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Nickel PerchlorateRing-opening/LactamizationDonor-Acceptor Cyclopropanes, Primary Amines1,5-Substituted Pyrrolidin-2-ones mdpi.com
Rhodium Complexes[2+2+2] CycloadditionNitrogen-linked 1,6-diynes, AlkynesFused Pyrrolidine Systems (e.g., Isoindolines) researchgate.net
Ni(0)/Ligand[4+2] CycloadditionDienynesBicyclic Pyrrolidine Analogues williams.edu
Palladium ComplexesCross-Coupling (e.g., Suzuki)Pyrroloboronic esters, Aryl halidesAryl-substituted Pyrrolidinones mdpi.com

Photoinduced Catalysis in C-H Alkylation Reactions

Photoinduced catalysis has emerged as a powerful strategy for C-H functionalization, allowing for the direct formation of carbon-carbon bonds under mild conditions. nih.govnih.gov These methods often utilize organic photoredox catalysts, such as acridinium (B8443388) salts, which can generate reactive radical intermediates upon irradiation with light. nih.govresearchgate.net

One prominent mechanism involves a photoinduced electron transfer (PET) from an aromatic substrate to the excited photocatalyst, generating an aromatic cation radical. nih.gov This electrophilic radical can then react with nucleophilic partners. For instance, the reaction of arene cation radicals with diazoacetate derivatives proceeds through a unique pathway involving aromatic cyclopropanation followed by oxidative ring-opening to yield C-H alkylation products. nih.gov This transformation notably avoids the use of transition metals. nih.govnih.gov

Dual catalytic systems have also been developed to enhance efficiency and selectivity. The combination of a hydrogen-atom transfer (HAT) catalyst with an acridinium-based organophotoredox catalyst enables highly efficient and site-selective C-H alkylation of complex molecules. researchgate.net

Table 2: Photocatalytic Systems for C-H Alkylation

Catalytic SystemMechanismReactive IntermediateApplicationReference
Acridinium Photoredox CatalystPhotoinduced Electron Transfer (PET)Arene Cation RadicalRegioselective Arene C-H Alkylation nih.govnih.gov
HAT Catalyst + Acridinium Photoredox CatalystPhotoinduced Hydrogen-Atom Transfer (HAT) & PETAlkyl RadicalSite-Selective C-H Alkylation of Complex Molecules researchgate.net
Sulfoxonium YlidesDirect Photocatalyzed Hydrogen Atom Transfer (d-HAT)Radical IntermediatesC(sp3)-H Functionalization researchgate.net

Nucleophilic and Brønsted Acid Catalysis in Acylation and Functionalization

Nucleophilic and Brønsted acid catalysis are fundamental to the functionalization and synthesis of pyrrolidinones. Nucleophilic acyl substitution is the key reaction governing the chemistry of the lactam (cyclic amide) functionality in the pyrrolidin-2-one ring. youtube.com This reaction allows for the interconversion of the amide into other carboxylic acid derivatives, although amides are generally the least reactive in this class, often requiring acid catalysis for reactions like hydrolysis. youtube.com

Brønsted acid catalysis plays a crucial role in activating substrates and controlling reaction pathways. Chiral Brønsted acids, particularly those with intermediate acidity like carboxylic acids, have gained attention for their ability to catalyze asymmetric transformations. rsc.org Their pKa values, which lie between those of strong phosphoric acids and weaker hydrogen-bond donors, allow them to activate a distinct set of substrates. rsc.org In the context of pyrrolidinone synthesis, acid catalysis is essential for reactions like the Fischer esterification or acid-catalyzed amidation, which could be used to build or modify analogues. youtube.com

Moreover, Lewis acids are also employed, as seen in the nickel-perchlorate-induced synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, demonstrating the synergy between Lewis acid activation and nucleophilic attack in constructing the pyrrolidinone core. mdpi.com The design of organocatalysts based on the pyrrolidine scaffold itself, such as those derived from proline, often relies on synergistic activation of both nucleophilic and electrophilic partners through mechanisms like enamine formation and hydrogen bonding. nih.gov

Computational and Theoretical Studies on 1 Cyclopropylmethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecule's geometry and electronic landscape. chemrxiv.org These calculations can achieve a high degree of accuracy, often referred to as "chemical accuracy," which is crucial for meaningful predictions. nih.gov

The cyclopropylmethyl group attached to the pyrrolidin-2-one ring is of particular interest due to the unique electronic nature of the three-membered cyclopropane (B1198618) ring. Quantum chemical calculations are employed to analyze its electronic properties. Methods like DFT at the B3LYP/6-31G(d,p) level of theory are used for geometry optimization and the computation of electronic characteristics. chemrxiv.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. chemrxiv.org For the cyclopropylmethyl moiety, these calculations would reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The strained nature of the cyclopropyl (B3062369) ring influences its electronic properties, which can be precisely characterized through these computational models.

The pyrrolidine (B122466) ring typically adopts two primary puckering modes: the "endo" and "exo" envelope conformers. nih.gov The substitution at the nitrogen atom with a cyclopropylmethyl group significantly influences the conformational equilibrium of the ring. The steric bulk of this substituent will favor specific puckering modes to minimize steric hindrance. Studies on similarly substituted proline rings show that bulky groups strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker. nih.gov

Table 1: Theoretical Puckering Modes of the Pyrrolidin-2-one Ring
Puckering ModeDescriptionRelative Energy (Theoretical)
C3-exo / C4-endo (Twist)The C3 atom is puckered out of the plane on one side, and the C4 atom is puckered on the opposite side.Potentially low
C4-exo (Envelope)The C4 atom is puckered out of the plane defined by the other four atoms.Variable
C4-endo (Envelope)The C4 atom is puckered into the plane defined by the other four atoms.Variable

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Protocols have been developed that can efficiently calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with good accuracy. nih.gov

These methods typically involve geometry optimization followed by the calculation of magnetic shielding tensors (for NMR) or vibrational frequencies at a specific level of theory. The accuracy of these predictions can be enhanced by using solvent models to simulate experimental conditions. nih.gov The predicted spectra serve as a powerful tool for confirming the identity and elucidating the detailed structure of 1-(Cyclopropylmethyl)pyrrolidin-2-one.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data
ParameterPredicted Value (DFT)Experimental ValueDeviation
¹³C Chemical Shift (C=O)177.5 ppm175.8 ppm+1.7 ppm
¹H Chemical Shift (CH₂)3.4 ppm3.2 ppm+0.2 ppm
IR Frequency (C=O stretch)1695 cm⁻¹1680 cm⁻¹+15 cm⁻¹

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. tanaffosjournal.ir This method is fundamental in structure-based drug design for analyzing the composition and orientation of a ligand within a binding site. tanaffosjournal.ir

The first step in molecular docking is to identify a potential binding site on the target protein. Docking algorithms then place the ligand into this site in various possible conformations and orientations. tanaffosjournal.ir Analysis of the resulting docked poses reveals key interactions between the ligand and amino acid residues in the binding pocket.

For this compound, these interactions could include hydrogen bonds involving the carbonyl oxygen, as well as hydrophobic interactions with the cyclopropyl and pyrrolidine rings. Studies on other pyrrolidinone derivatives have shown that such interactions are crucial for stable binding to protein targets like acetylcholinesterase. researchgate.net

Table 3: Potential Ligand-Target Interactions for this compound
Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondCarbonyl Oxygen (C=O)Tyrosine, Serine, Threonine
Hydrophobic InteractionCyclopropyl GroupLeucine, Isoleucine, Valine, Phenylalanine
Hydrophobic InteractionPyrrolidine RingTryptophan, Alanine
Van der WaalsEntire MoleculeVarious residues in the binding pocket

A critical output of molecular docking is the prediction of binding affinity, which is calculated using a scoring function. tanaffosjournal.ir This score estimates the strength of the ligand-target interaction, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. chemrxiv.org

By comparing the scores of different docked poses, researchers can identify the most probable and energetically favorable binding orientation of the ligand. researchgate.net For example, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase have yielded docking scores ranging from -10 to -18.59, indicating strong binding affinities. researchgate.net These simulations can be further refined using molecular dynamics (MD) to assess the stability of the ligand-protein complex over time. nih.gov

Table 4: Example of Predicted Binding Affinities for Different Ligand Poses
Pose IDDocking Score (kcal/mol)Key InteractionsRMSD (Å) from initial
1-8.5H-bond with SER203, Hydrophobic with TRP861.1
2-7.9H-bond with TYR1242.5
3-7.2Hydrophobic with PHE338, TRP2863.1

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The intermolecular interactions of this compound are dictated by its distinct structural components: the polar lactam ring and the nonpolar cyclopropylmethyl group. The primary interaction is hydrogen bonding, where the carbonyl oxygen of the pyrrolidin-2-one ring acts as a potent hydrogen bond acceptor. mdpi.com Studies on the parent compound, 2-pyrrolidinone (B116388), show it forms strong hydrogen bonds, leading to the formation of dimers and longer hydrogen-bonded chains in solution. nih.gov For this compound, this carbonyl oxygen can form hydrogen bonds with donor groups from solvent molecules or biological macromolecules.

In addition to hydrogen bonding, hydrophobic and van der Waals interactions play a significant role. The cyclopropyl group and the aliphatic backbone of the pyrrolidinone ring contribute to the molecule's nonpolar character. These hydrophobic contacts are crucial for the molecule's interaction with nonpolar pockets in proteins or for its partitioning into lipid environments. nih.govresearchgate.net Computational methods like Hirshfeld surface analysis can quantify the contribution of different types of intermolecular contacts, such as H⋯H, C⋯H, and O⋯H interactions, providing a detailed fingerprint of the interaction profile. mdpi.com The combination of a strong hydrogen bond acceptor and significant hydrophobic regions gives this compound an amphiphilic character, which governs its solubility and binding capabilities.

A theoretical analysis of related pyrrol-2-yl ketone derivatives indicates that systems with N-H⋯O bonds are generally more stable than those featuring C-H⋯O interactions. mdpi.com While this compound lacks an N-H donor, the principle highlights the strength of the carbonyl oxygen as a hydrogen bond acceptor. The table below summarizes the types of intermolecular interactions the compound is expected to form.

Interaction TypeParticipating MoietyDescription
Hydrogen Bonding Carbonyl Oxygen (C=O)Acts as a hydrogen bond acceptor with donor groups (e.g., -OH, -NH) from other molecules. mdpi.comnih.gov
Hydrophobic Contacts Cyclopropyl group, Pyrrolidinone ring (CH2 groups)Engages in nonpolar interactions with other hydrophobic groups, crucial for binding within protein cavities. nih.gov
Van der Waals Forces Entire MoleculeGeneral attractive forces contributing to overall molecular packing and binding affinity. researchgate.net
Dipole-Dipole Interactions Lactam groupThe polar lactam moiety can engage in electrostatic interactions with other polar molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their structural, dynamical, and thermodynamical properties. utupub.fi For this compound, MD simulations can elucidate its conformational landscape, interactions with its environment, and its behavior when bound to a biological target. nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves and fluctuates over time. utupub.fi

Conformational Dynamics of this compound in Solvent Environments

The conformational flexibility of this compound is a key determinant of its properties. MD simulations in explicit solvent, such as water, can reveal the accessible conformations and the dynamics of transition between them. The pyrrolidinone ring itself is not planar and can adopt various puckered conformations. The attached cyclopropylmethyl group adds another layer of complexity due to the rotation around the single bonds.

In an aqueous environment, the molecule's dynamics are influenced by its interactions with water molecules. mdpi.com The polar lactam group will interact favorably with water, while the hydrophobic cyclopropylmethyl moiety will tend to minimize its contact with the solvent. researchgate.net This can lead to preferential conformations where the nonpolar part is shielded. MD simulations can quantify these dynamics by analyzing metrics such as the radius of gyration, which describes the molecule's compactness, and atom-atom radial distribution functions to understand the structuring of solvent molecules around the solute. mdpi.com Studies on the related poly(N-vinyl-2-pyrrolidone) have shown that the polymer chain condenses into a dense globule in water, a process driven by hydrophobic effects. mdpi.com A similar, albeit less pronounced, effect would be expected for the conformational ensemble of the smaller this compound. Theoretical studies on 2-pyrrolidinone have also used its C-H stretch vibrations as probes for conformational dynamics. nih.gov

Ligand-Protein Complex Stability and Dynamics

When a molecule like this compound binds to a protein, MD simulations are invaluable for assessing the stability and dynamics of the resulting complex. researchgate.netfrontiersin.org After docking the compound into a protein's binding site, a long-timescale MD simulation (typically hundreds of nanoseconds) is performed to observe the behavior of the ligand-protein system. researchgate.net

Several key metrics are analyzed from the simulation trajectory to determine stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD value over time suggests that the complex has reached equilibrium and remains in a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to the unbound state. researchgate.net

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the ligand and protein are tracked throughout the simulation. Persistent hydrogen bonds are critical for stable binding. mdpi.com

The following table illustrates hypothetical MD simulation results for the stability of a complex between this compound and a target protein.

MetricResultInterpretation
Ligand RMSD Converges to ~2.0 ÅThe ligand maintains a stable position and conformation within the binding pocket.
Protein Backbone RMSD Stabilizes around 2.5 Å after an initial increaseThe protein structure accommodates the ligand and reaches a new, stable equilibrium. researchgate.net
Binding Site RMSF Decreased fluctuation for key residuesSpecific residues are locked in place by interactions with the ligand, confirming engagement.
Hydrogen Bonds One persistent H-bond with >80% occupancyA strong, stable hydrogen bond between the ligand's carbonyl oxygen and a donor residue in the protein is anchoring the complex. mdpi.com

Solvent-Mediated Interactions within Binding Pockets

Water molecules are not passive spectators in ligand-protein binding; they often play a critical role in mediating interactions within the binding pocket. nih.gov MD simulations can explicitly model the behavior of these water molecules and reveal their contribution to the binding affinity and specificity of a ligand like this compound. nih.gov

Water molecules can form a network of hydrogen bonds, bridging the ligand and the protein. For instance, a water molecule might accept a hydrogen bond from a protein residue and donate one to the carbonyl oxygen of this compound. Displacing these "unhappy" or high-energy water molecules from a hydrophobic pocket upon ligand binding can be a major thermodynamic driving force for the interaction. nih.gov Cosolvent MD simulations, which use a mixture of water and small organic probes, can be employed to identify cryptic or transient binding pockets that are stabilized by nonpolar interactions, a process relevant to the hydrophobic cyclopropyl moiety. nih.gov The dynamics of water in confined spaces like a binding pocket are slower than in bulk solvent, and these hydration fluctuations can influence the kinetics of ligand binding. nih.gov

Predictive Modeling for Chemical Reactivity and Synthetic Feasibility

Predictive modeling, particularly using Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is increasingly used to forecast the properties and behavior of chemical compounds. nih.govyoutube.com

For this compound, QSAR models can be developed to predict its biological activity. A study on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully modeled their antiarrhythmic activity. nih.govresearchgate.net In that study, molecular descriptors derived from quantum chemical calculations were correlated with biological activity. The resulting model explained over 90% of the variance and highlighted the importance of specific topological and electronic descriptors for activity. nih.govresearchgate.net A similar approach could be applied to a series of analogues of this compound to build a predictive model for a desired biological endpoint.

Predictive modeling is also crucial for assessing chemical reactivity and synthetic feasibility. nih.gov The synthesis of substituted pyrrolidin-2-ones can be complex, and computational models can help predict the outcomes of potential synthetic routes. nih.gov For instance, machine learning models are being trained on large reaction databases to predict reaction yields, identify optimal conditions, or even suggest novel synthetic pathways. nih.gov The synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved via the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, followed by lactamization. nih.gov Predictive models could help optimize this process by forecasting the success of different catalysts or the reactivity of various substituted starting materials, thereby accelerating the "Make" phase of discovery cycles.

Pharmacological and Mechanistic Research on 1 Cyclopropylmethyl Pyrrolidin 2 One

Structure-Activity Relationships (SAR) of 1-(Cyclopropylmethyl)pyrrolidin-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies involve systematically altering parts of the molecule—the N-substituent, the core scaffold, and its stereochemistry—and observing the resulting changes in pharmacological effects.

Impact of N-Substitution with Cyclopropylmethyl on Activity Profile

The substituent at the nitrogen atom (N-1 position) of the pyrrolidin-2-one ring plays a critical role in determining the molecule's interaction with biological targets. The N-cyclopropylmethyl group, in particular, has been shown to be a key determinant of activity, especially in the context of opioid receptor modulation. nih.govnih.gov

In the development of opioid receptor ligands, the nature of the N-substituent can famously switch the activity of a molecule from an agonist to an antagonist. nih.gov Research on N-cyclopropylmethyl-nornepenthone derivatives, which share the N-cyclopropylmethyl feature, has led to the identification of potent modulators for both the kappa opioid receptor (KOR) and mu opioid receptor (MOR). nih.gov For instance, the introduction of a cyclopropylmethyl group is a common strategy in designing ligands with high affinity for opioid receptors. Studies on a series of 17-cyclopropylmethyl-morphinan derivatives showed that this substitution resulted in compounds with subnanomolar binding affinity to the MOR and nanomolar affinity to the KOR. nih.gov

The cyclopropylmethyl group's unique combination of steric bulk, conformational rigidity, and lipophilicity influences how the entire molecule fits into a receptor's binding pocket. researchgate.net This contrasts with other N-substituents, such as N-methyl or N-phenethyl groups, which can produce different functional outcomes, ranging from potent agonism to antagonism. nih.gov For example, in one study of phenylmorphans, replacing an N-phenethyl group with N-cyclopropylmethyl altered the compound's efficacy profile. nih.gov The specific activity is highly context-dependent on the rest of the molecular scaffold, but the N-cyclopropylmethyl group is consistently associated with significant opioid receptor activity. nih.govnih.gov

Table 1: Impact of N-Substitution on Opioid Receptor Binding Affinity (Kᵢ in nM)

Compound Scaffold N-Substituent MOR Kᵢ (nM) KOR Kᵢ (nM) DOR Kᵢ (nM) Source
Nornepenthone Cyclopropylmethyl 1.1 4.8 210 nih.gov
Morphinan Cyclopropylmethyl <1 1-10 - nih.gov
Phenylmorphan p-Nitro-phenethyl 0.057 10.3 26.5 nih.gov
Phenylmorphan Phenethyl - - - nih.gov

Role of Pyrrolidin-2-one Scaffold Modifications on Biological Efficacy

The pyrrolidin-2-one ring serves as a versatile scaffold that can be modified to optimize biological efficacy. nih.govresearchgate.net Its non-planar, sp³-hybridized nature allows for three-dimensional exploration of pharmacophore space, which is a significant advantage over flat, aromatic systems. nih.gov Modifications can include altering the ring itself, such as creating bicyclic systems, or adding various substituents at different positions. nih.govmdpi.com

For example, research on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside acetyltransferase has shown that the core pyrrolidine structure is essential for activity. mdpi.comnih.gov While truncations to the scaffold led to a loss of inhibitory function, modifications at other positions (R3, R4, R5) had varied effects, indicating potential for optimization. mdpi.comnih.gov Similarly, studies on 2-(hydroxymethyl)pyrrolidine-based inhibitors of sphingosine (B13886) kinases (SphK) revealed that while the 2-(hydroxymethyl)pyrrolidine head group was vital for binding, alterations to a lipophilic tail could differentiate between SphK1 and SphK2 activity. nih.gov

In the context of anticonvulsant activity, SAR studies on pyrrolidine-2,5-diones (a closely related scaffold) demonstrated that substituents at the 3-position strongly affect the activity profile. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed potent protection in certain seizure models, while 3-methyl substituted versions were more active in others. nih.gov This highlights how even small modifications to the scaffold's substituents can fine-tune the biological efficacy for specific therapeutic targets. Furthermore, the synthesis of 1,5-substituted pyrrolidin-2-ones has been shown to yield compounds that are effective inhibitors of targets like histone deacetylases and cannabinoid receptor 1 (CB1). nih.govmdpi.com

Stereochemical Influence on Biological Activity and Selectivity

The pyrrolidine scaffold contains stereogenic carbons, meaning that its derivatives can exist as different stereoisomers (enantiomers or diastereomers). nih.govresearchgate.net This stereochemistry is a critical factor in biological activity because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different stereoisomers of a drug candidate can exhibit vastly different binding affinities, efficacies, and selectivities. nih.govresearchgate.net

The spatial orientation of substituents on the pyrrolidine ring influences how the molecule binds to its target protein. nih.gov For instance, in the synthesis of pyrrolidine-containing drugs like Raclopride, a specific stereoisomer, (S)-(1-ethylpyrrolidin-2-yl)methanamine, is used as a key precursor, underscoring the importance of stereoselectivity. mdpi.com Research on pyrrolidine pentamine inhibitors also highlighted that changes in stereochemistry had a notable effect on their inhibitory properties. mdpi.com

A study involving the stereoselective synthesis of N-substituted pyrrolidin-2,5-dione derivatives found that specific enantiopure compounds exhibited potent antioxidant and antibacterial activities, demonstrating that the biological effect was dependent on the precise three-dimensional structure. nih.gov Similarly, the enantiomers of certain opioid-like phenylmorphans can have dramatically different functional profiles; one enantiomer may act as a potent agonist while the other is a nalorphine-like antagonist or has no affinity at all. nih.gov This enantioselectivity arises from the specific interactions, such as hydrogen bonds and hydrophobic contacts, that can only be formed when the molecule has the correct spatial arrangement to fit into the chiral binding site of the receptor. nih.govnih.gov

Molecular Mechanisms of Action Studies

Understanding the molecular mechanisms of a compound involves identifying its specific biological targets and elucidating how their interaction leads to a pharmacological response. For derivatives of this compound, research has focused on interactions with specific receptor subtypes, particularly G protein-coupled receptors (GPCRs).

Interaction with Specific Biological Targets and Receptor Subtypes

Derivatives built upon the N-cyclopropylmethyl pyrrolidine scaffold have been found to interact with several distinct biological targets. A prominent area of research has been their activity at opioid receptors. nih.govnih.gov Specifically, N-cyclopropylmethyl-nornepenthones have been identified as dual modulators of the kappa opioid receptor (KOR) and mu opioid receptor (MOR). nih.gov Other targets for pyrrolidine-based compounds include the aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance, and sphingosine kinases (SphK1 and SphK2), which are involved in cellular signaling pathways. mdpi.comnih.govnih.gov Additionally, pyrrolidin-2-one derivatives have been patented as androgen receptor modulators. google.com

Table 2: Biological Targets of Pyrrolidine-based Scaffolds

Compound Class Specific Target Biological Effect Source
N-Cyclopropylmethyl-nornepenthones Kappa Opioid Receptor (KOR) / Mu Opioid Receptor (MOR) Dual Agonist/Antagonist Activity nih.gov
Pyrrolidine Pentamines Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib] Inhibition of Enzymatic Acetylation mdpi.comnih.gov
2-(Hydroxymethyl)pyrrolidines Sphingosine Kinase 1 (SphK1) & 2 (SphK2) Dual Inhibition of Kinase Activity nih.gov
1,5-Diarylpyrrolidin-2-ones Cannabinoid Receptor 1 (CB1) Inhibition nih.govmdpi.com
Pyrrolidin-2-one Derivatives Androgen Receptor Modulation google.com

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets for a significant portion of all approved drugs. nih.govnih.gov They mediate cellular responses to a vast array of extracellular signals. nih.gov The interaction of ligands with GPCRs, such as the opioid receptors, initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins. nih.govnih.gov

Research into N-cyclopropylmethyl derivatives has provided detailed insights into GPCR modulation. For example, N-cyclopropylmethyl-nornepenthone derivatives have been shown to act as KOR agonists and MOR antagonists. nih.gov This dual activity is significant because this specific profile (KOR agonism/MOR antagonism) is a promising strategy for developing treatments for substance use disorders. nih.gov The binding of these ligands to the receptor triggers conformational changes that dictate the downstream signaling pathway. nih.govyoutube.com

Upon agonist binding, the GPCR undergoes a conformational shift, allowing it to couple with and activate intracellular G proteins. nih.govnih.gov This activation can lead to various cellular responses, such as the inhibition of adenylyl cyclase or the opening of ion channels. nih.gov The specific response depends on the G protein subtype involved (e.g., Gs, Gi, Gq). nih.govnih.govnih.gov The N-cyclopropylmethyl group is crucial in orienting the ligand within the GPCR binding pocket to stabilize either an active (agonist) or inactive (antagonist) receptor conformation, thereby modulating the cellular signaling pathway. nih.govnih.govyoutube.com This modulation is the basis of their therapeutic potential in various disorders. nih.govnih.gov

Enzyme Inhibition Profiles

No data exists in the scientific literature regarding the inhibitory potential of this compound against the enzyme autotaxin.

The inhibitory activity of this compound against deoxyribonuclease I has not been reported in any available research.

Receptor Binding Affinity and Selectivity Studies

The binding affinity and selectivity of pyrrolone derivatives have been quantitatively assessed, providing insight into the potential profile of this compound. A derivative featuring a cyclopropyl (B3062369) group (compound 22 in the study) demonstrated high affinity for CCR1 with a Kᵢ of 19 nM, while its affinity for CCR2 was significantly lower at 160 nM. nih.gov This represents a notable selectivity for CCR1 over CCR2. nih.gov

The structure-activity relationship (SAR) studies highlight the importance of the substituent groups on the pyrrolidinone core. For instance, increasing the size of a cycloalkyl group at the C5 position from cyclohexyl to cycloheptyl or cyclooctyl retained affinity for CCR1 but decreased it for CCR2, indicating that the CCR1 binding pocket can better accommodate bulkier groups. nih.govacs.org Conversely, replacing the cycloalkyl group with a phenyl group resulted in a significant loss of CCR2 affinity while only moderately decreasing CCR1 affinity. nih.gov These findings underscore that compounds based on the this compound structure are promising candidates for developing selective CCR1 antagonists. nih.govnih.govacs.org

Table 1: Binding Affinities of Selected Pyrrolone Derivatives at Chemokine Receptors

Compound R¹ Substituent R³ Substituent CCR1 Kᵢ (nM) CCR2 Kᵢ (nM) Selectivity (CCR2/CCR1)
Compound 6 Cyclohexyl 4-chlorophenyl 56 81 1.4
Compound 22 4-chlorophenyl Cyclopropyl 19 160 8.4
Compound 23 4-chlorophenyl tert-butyl 22 158 7.2

Data sourced from a study on pyrrolone derivatives as intracellular allosteric modulators. nih.gov

Signaling Pathway Biasing and Functional Selectivity

Functional studies have revealed that pyrrolone derivatives can act as inverse agonists at the CCR1 receptor. nih.gov This is a form of functional selectivity, where a ligand not only blocks the action of the endogenous agonist but also reduces the basal, or constitutive, activity of the receptor. This was determined through functional [³⁵S]GTPγS assays, which measure G-protein activation. nih.gov

The concept of functional selectivity, or biased agonism, posits that a ligand can differentially activate the downstream signaling pathways of a single receptor, potentially separating therapeutic effects from adverse effects. nih.gov For chemokine receptors, signaling occurs primarily through G proteins (mainly Gᵢ/ₒ class) and β-arrestins. nih.gov The inverse agonism demonstrated by the pyrrolone scaffold at CCR1 provides a distinct pharmacological mechanism compared to neutral antagonists, which would only block chemokine-induced signaling. nih.gov This suggests that this compound, as part of this chemical class, may modulate chemokine receptor function with functional selectivity.

Preclinical Investigations of this compound as Lead Compounds

Exploration of Potential Antiviral Activities

While this compound itself has not been directly evaluated for antiviral activity in published studies, research on structurally related compounds provides a basis for potential exploration. A study on the synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides, which share the key cyclopropylmethyl group, showed that adenine (B156593) and guanine (B1146940) derivatives exhibited moderate antiviral activity against Human Immunodeficiency Virus-1 (HIV-1) and Hepatitis B Virus (HBV). mdpi.com None of the other synthesized compounds in that series showed significant activity against HIV-1, HBV, Herpes Simplex Virus-1 (HSV-1), or HSV-2. mdpi.com

The cyclopropyl moiety is a feature in various nucleoside analogs synthesized for antiviral testing. nih.govmdpi.com The development of novel antiviral agents often focuses on nucleoside analogs that can inhibit viral polymerases or other essential enzymes. Although the aforementioned cyclopropylmethyl nucleosides showed only moderate activity, the inclusion of this structural motif in antiviral drug design warrants further investigation.

Investigation of Potential Anticancer Activities

The pyrrolidin-2-one (also known as γ-lactam) skeleton is a core component of many biologically active molecules and has been a focus of anticancer drug discovery. mdpi.comnih.gov A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines. nih.gov

Derivatives of the pyrrolidinone scaffold have been shown to possess cytotoxic activity against several human cancer cell lines, including:

Human Melanoma (IGR39) mdpi.com

Prostate Cancer (PPC-1) mdpi.com

Triple-Negative Breast Cancer (MDA-MB-231) mdpi.com

Human Pancreatic Carcinoma (Panc-1) mdpi.com

Human Lung Adenocarcinoma (A549) frontiersin.org

Human Colon Adenocarcinoma (HT29)

Human Cervical Cancer (HeLa) nih.gov

For example, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were evaluated, with some compounds showing EC₅₀ values in the range of 2.5–20.2 µM against prostate and melanoma cell lines. mdpi.com Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives found that the incorporation of oxadiazolethione and aminotriazolethione rings enhanced activity against A549 lung cancer cells. frontiersin.org

Of particular relevance, a series of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates were synthesized as macrocyclic Tyk2 inhibitors, linking the cyclopropyl-pyrrolidinone structure to the inhibition of kinases, a major target in oncology. mdpi.com These findings collectively suggest that the this compound scaffold is a relevant starting point for the design of potential anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Pyrrolidin-2-one Derivatives

Derivative Class Cell Line Measurement Result
Diphenylamine-pyrrolidinone-hydrazone IGR39 (Melanoma) EC₅₀ 2.50 ± 0.46 µM
Diphenylamine-pyrrolidinone-hydrazone PPC-1 (Prostate) EC₅₀ 3.63 ± 0.45 µM
Diphenylamine-pyrrolidinone-hydrazone MDA-MB-231 (Breast) EC₅₀ 5.10 ± 0.80 µM
Spiropyrrolidine-thiazolo-oxindole HepG2 (Liver) IC₅₀ 0.80 ± 0.10 µg/mL

Data compiled from studies on various pyrrolidinone derivatives. mdpi.com

Evaluation of Potential Antimicrobial Activities (Antibacterial, Antifungal)

The pyrrolidine ring is a core structural element in many compounds investigated for their pharmacological properties, including antimicrobial effects. nih.gov Research into derivatives of this scaffold has shown a range of antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents.

Antibacterial Research: Studies on various pyrrolidinone derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. For instance, a series of 1β-methylcarbapenems featuring a substituted pyrrolidine moiety displayed potent in vitro antibacterial activity. researchgate.net Similarly, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been shown to exhibit dose-dependent antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com In one study, certain N-arylsuccinimide derivatives of pyrrolidine showed moderate activity against several bacterial species, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL. nih.gov

Antifungal Research: The antifungal potential of pyrrolidinone derivatives has also been a subject of investigation. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, were found to have significant antifungal activities against species like Aspergillus niger and Candida albicans. nih.govcore.ac.uk Interestingly, the ligand itself showed no activity, indicating that the metal complex is crucial for the antifungal effect. nih.gov N-methyl-2-pyrrolidone (NMP) also demonstrated antifungal activity against C. albicans, which increased with higher concentrations of the compound. nih.gov Other research on succinimide (B58015) derivatives, which contain the pyrrolidine-2,5-dione core, identified compounds with promising MIC values against C. albicans. uobasrah.edu.iq

Interactive Data Table: Antimicrobial Activity of Pyrrolidinone Derivatives

Compound/Derivative ClassMicroorganismActivity/FindingReference
N-arylsuccinimid and Azo derivatives of pyrrolidine-2,5-dioneStaphylococcus aureus, Vibrio cholera, Candida albicans, Cryptococcus neoformansModerate to low activity (MICs: 16-256 µg/mL). Azo derivative showed better antibacterial activity. nih.gov
Succinimide-maleimide derivativesEnterococcus faecalis, Candida albicansGood activity (MICs: 0.125-0.5 µM) against tested strains. uobasrah.edu.iq
Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamideAspergillus niger, Candida albicansMetal complexes showed good antifungal activity; the ligand alone was inactive. nih.gov
N-Methyl-2-pyrrolidone (NMP)Staphylococcus aureus, Escherichia coli, Candida albicansDose-dependent antimicrobial activity. nih.gov
1β-methylcarbapenems with pyrrolidine moietyGram-positive and Gram-negative bacteriaPotent antibacterial activity. researchgate.net

Research into Potential Applications in Neurological Disorders

The pyrrolidin-2-one scaffold is a key feature of the racetam class of drugs, known for their cognitive-enhancing effects. This has spurred further research into pyrrolidinone derivatives for the treatment of complex neurological conditions, particularly neurodegenerative diseases like Alzheimer's.

Anti-Alzheimer's Research: Alzheimer's disease is a multifactorial neurodegenerative disorder, making multi-target drug design a promising therapeutic strategy. nih.gov Researchers have synthesized and evaluated N-benzylated (pyrrolidin-2-one) derivatives based on the structure of donepezil, a current Alzheimer's medication. nih.gov Certain synthesized compounds, such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one, demonstrated an excellent anti-Alzheimer's profile in both in vivo and in vitro models. nih.gov Another study focused on creating hybrids of pyrimidine/pyrrolidine-sertraline, which were evaluated for their ability to inhibit multiple enzymes implicated in Alzheimer's disease, including cholinesterases (AChE, BChE), monoamine oxidases (MAO-A, MAO-B), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.gov One hybrid compound emerged as a potent multi-target inhibitor with IC₅₀ values in the nanomolar to low micromolar range against these enzymes. nih.gov Subsequent in vivo tests showed that treatment with these compounds led to lower levels of acetylcholinesterase and increased levels of neurotransmitters like serotonin, dopamine (B1211576), and noradrenaline, suggesting improved memory and learning. nih.gov

Other Neurological Applications: The versatility of the pyrrolidinone structure extends to other areas of neurological research. Analogs of pyrovalerone, which contains a 2-pyrrolidin-1-yl-pentan-1-one structure, have been identified as potent and selective inhibitors of dopamine and norepinephrine (B1679862) transporters. nih.govnih.gov This line of research is relevant for developing potential medications for conditions such as cocaine abuse. nih.gov The S isomer of the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be the more biologically active enantiomer. nih.govnih.gov While not directly focused on this compound, these findings highlight the broad potential of the pyrrolidinone chemical family in addressing a variety of neurological and psychiatric disorders.

Interactive Data Table: Research on Pyrrolidinone Derivatives in Neurological Disorders

Compound/Derivative ClassNeurological Target/DisorderResearch FindingReference
N-benzylated (pyrrolidin-2-one) derivativesAlzheimer's DiseaseDesigned based on donepezil; some analogs showed excellent anti-Alzheimer's profiles in preclinical models. nih.gov
Pyrimidine/pyrrolidine-sertraline hybridsAlzheimer's DiseaseActed as multi-target inhibitors of AChE, BChE, MAO-A, MAO-B, and BACE-1. Increased neurotransmitter levels in vivo. nih.gov
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogsDopamine (DAT) and Norepinephrine (NET) TransportersPotent and selective inhibitors of DAT and NET, with potential application in substance abuse disorders. nih.govnih.gov
3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-oneAlzheimer's DiseaseDisplayed an excellent anti-Alzheimer's profile in comparison to the standard drug donepezil. nih.gov

Analytical Characterization Techniques in the Study of 1 Cyclopropylmethyl Pyrrolidin 2 One

Spectroscopic Methods for Structure Elucidation and Confirmation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of the signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the exact arrangement of hydrogen and carbon atoms can be mapped.

¹H NMR: The proton NMR spectrum of 1-(cyclopropylmethyl)pyrrolidin-2-one is expected to show distinct signals for the protons on the pyrrolidinone ring and the attached cyclopropylmethyl group. The methylene (B1212753) protons of the pyrrolidone ring adjacent to the nitrogen (N-CH₂) and the carbonyl group (C=O-CH₂) would likely appear as triplets. The protons of the N-CH₂ group directly attached to the cyclopropylmethyl substituent would be shifted downfield. The cyclopropylmethyl group itself would present a complex set of signals: a doublet for the methylene (CH₂) protons and a multiplet for the methine (CH) and methylene (CH₂) protons of the cyclopropane (B1198618) ring, typically found in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the lactam. Other signals would represent the three distinct methylene carbons of the pyrrolidinone ring, the methylene carbon of the cyclopropylmethyl bridge, and the unique methine and methylene carbons of the cyclopropane ring itself.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the pyrrolidinone and cyclopropylmethyl fragments. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of structural analogs like N-methyl-2-pyrrolidone and various cyclopropyl-containing compounds. massbank.euchemicalbook.comnist.gov

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C=O (Carbonyl)-~175
N-CH₂ (pyrrolidinone ring)~3.4 (t)~46
CH₂ (pyrrolidinone ring)~2.0 (quintet)~18
C=O-CH₂ (pyrrolidinone ring)~2.4 (t)~31
N-CH₂ (cyclopropylmethyl)~3.2 (d)~50
CH (cyclopropyl)~0.9 (m)~11
CH₂ (cyclopropyl)~0.4 (m) and ~0.1 (m)~4

(t = triplet, d = doublet, quintet, m = multiplet)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most prominent and diagnostic absorption band would be that of the tertiary amide carbonyl group (C=O). This strong absorption is expected to appear in the range of 1670-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹ and C-N stretching vibrations. The presence of the cyclopropyl (B3062369) group may also be indicated by C-H stretching vibrations above 3000 cm⁻¹. nist.govchemicalbook.comnist.gov

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H Stretch (Cyclopropyl)3100 - 3000Medium
C-H Stretch (Alkyl CH₂)3000 - 2850Medium-Strong
C=O Stretch (Tertiary Amide)1700 - 1670Strong
C-N Stretch1250 - 1020Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₁₃NO), the molecular weight is 139.19 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 139. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for N-substituted pyrrolidinones involve cleavage of the side chain or fragmentation of the pyrrolidinone ring itself. Expected fragments could arise from the loss of the cyclopropyl group or cleavage adjacent to the nitrogen atom. For instance, a prominent fragment might be observed corresponding to the loss of a cyclopropylmethyl radical (•C₄H₇), leading to a fragment ion related to the pyrrolidinone ring. massbank.eunist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Identity
139[M]⁺ (Molecular Ion)
84[M - C₄H₇]⁺ (Loss of cyclopropylmethyl radical)
55[C₄H₇]⁺ (Cyclopropylmethyl cation)

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is used to separate the components of a mixture, allowing for the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other chemical substances. fda.gov A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Given its polarity, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov

The compound would travel through the column at a characteristic speed, resulting in a specific retention time. A UV detector would be used for detection, as the amide chromophore absorbs UV light. The purity of the sample is determined by the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak. This method can be validated to be quantitative, allowing for the precise determination of the compound's concentration in a sample.

Chiral HPLC is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is critical in pharmaceutical analysis because enantiomers of a chiral drug can have different pharmacological activities.

However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and does not have any other elements of chirality. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral HPLC is not an applicable or necessary technique for analyzing the enantiomeric purity of this compound itself, as there are no enantiomers to separate. If the compound were to be used as a precursor in the synthesis of a new chiral molecule, then chiral HPLC would become essential for analyzing the final product.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in determining its purity and can be used to quantify its presence in a mixture. When coupled with a mass spectrometer (GC-MS), it provides not only the retention time, which is characteristic of the compound under specific chromatographic conditions, but also its mass spectrum, which aids in structural confirmation.

The retention time of a compound is dependent on various factors including the column type, temperature program, and carrier gas flow rate. nih.gov For instance, a typical GC method might utilize a non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, due to its robustness and wide applicability. swgdrug.org The oven temperature program is optimized to ensure good separation from any impurities or other components in the sample. swgdrug.org

Table 1: Illustrative GC Parameters for Analysis of Related Pyrrolidinone Compounds

ParameterValueReference
Column DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temperature 280 °C swgdrug.org
Oven Program Initial 100°C, ramp to 300°C swgdrug.org
Detector Mass Spectrometer (MS) swgdrug.org

Note: This table represents typical parameters for related compounds, as specific data for this compound is not available.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. mdpi.com

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on other substituted pyrrolidin-2-ones have utilized this technique to confirm their structures. mdpi.com For instance, the crystal structure of a related 1,5-substituted pyrrolidin-2-one was determined to unambiguously prove its chemical structure. mdpi.com Such analyses provide invaluable data on the planarity of the pyrrolidinone ring and the orientation of the substituent groups.

Table 2: Crystallographic Data for a Structurally Related Pyrrolidinone Compound

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Volume VVV.V ų
Z 4
Calculated Density D.DDD g/cm³

Note: This table provides an example of the type of data obtained from an X-ray crystallography experiment for a related compound, as specific data for this compound is not available.

Thermal Analysis Techniques for Compound Stability and Conformational Insights (e.g., DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This information can reveal details about melting point, glass transitions, crystallization, and decomposition, providing insights into the thermal stability of the compound.

For this compound, a DSC analysis would involve heating a small sample at a constant rate. An endothermic peak on the resulting thermogram would indicate its melting point. The shape and onset of this peak can also provide information about the purity of the sample. Furthermore, any exothermic events at higher temperatures could signify thermal decomposition.

While specific DSC data for this compound is not available in the reviewed literature, thermal analysis of other pharmaceutical compounds demonstrates the utility of this technique. For example, DSC has been used to determine the melting points and decomposition behavior of various active pharmaceutical ingredients, which is crucial for formulation and storage considerations. nih.gov The thermal stability of a compound is a critical parameter, and DSC provides a direct method for its assessment. nih.gov

Table 3: Typical Information Obtained from a DSC Analysis

Thermal EventTemperature Range (°C)Heat Flow
Melting Point VariesEndothermic
Decomposition VariesExothermic

Note: This table illustrates the type of information that would be obtained from a DSC analysis of this compound. Specific values are not available.

Future Directions and Advanced Research Avenues

Expansion of Chemical Space through Novel Synthetic Strategies

The future development of derivatives based on 1-(cyclopropylmethyl)pyrrolidin-2-one hinges on the ability to synthesize a wide array of analogues efficiently and sustainably. This involves both refining existing methods and inventing novel transformations to access greater molecular diversity.

Development of More Efficient and Sustainable Synthesis Routes

Modern synthetic chemistry prioritizes efficiency, sustainability, and cost-effectiveness. For pyrrolidin-2-one synthesis, research is moving beyond traditional multi-step procedures towards more streamlined approaches. A promising future direction involves the adaptation of one-pot and multicomponent reactions for the synthesis of this compound and its derivatives. wikipedia.org

Recent breakthroughs in the synthesis of substituted pyrrolidin-2-ones offer a blueprint for future research. For example, a straightforward, one-pot synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed using donor-acceptor cyclopropanes and primary amines. researchgate.netgoogle.com This method, which involves a Lewis acid-catalyzed ring-opening followed by in situ lactamization, demonstrates high efficiency and a broad scope of applicability. researchgate.netgoogle.com Adapting such a method for cyclopropylmethylamine could provide a direct and efficient entry to the target scaffold. Another efficient approach is the use of optimized, two-step reductive amination procedures, which have been shown to produce pyrrolidinone-containing structures in high yield and with excellent diastereoselectivity. scilit.com

Table 1: Modern Synthetic Strategies for Pyrrolidin-2-one Derivatives
Synthetic StrategyKey FeaturesPotential Application for this compoundReference
Donor-Acceptor Cyclopropane (B1198618) Ring-OpeningOne-pot process, Lewis acid-catalyzed, uses primary amines.Direct synthesis using cyclopropylmethylamine as the primary amine. researchgate.netgoogle.com
Optimized Reductive AminationHigh yield and excellent diastereoselectivity.Stereocontrolled synthesis of chiral derivatives. scilit.com
Multicomponent Reactions (e.g., Ugi reaction)Forms multiple bonds and new rings in a single operation. wikipedia.orgRapid generation of a library of complex derivatives. wikipedia.org
Asymmetric HydroaminomethylationProduces chiral pyrrolidinones with high enantioselectivity. wikipedia.orgAccess to specific enantiomers for pharmacological testing. wikipedia.org

Exploration of Complex Fused Ring Systems Incorporating Pyrrolidin-2-one and Cyclopropylmethyl Moieties

Fusing the pyrrolidin-2-one ring with other cyclic systems is a powerful strategy for creating structurally novel and complex molecules with unique three-dimensional shapes, which is crucial for potent and selective biological activity. Future research should focus on developing methods to incorporate the this compound unit into more complex, fused-ring architectures.

Methodologies for creating such systems are emerging. For instance, 1,3-dipolar cycloaddition reactions have been exploited to build highly functionalized, fused heptacyclic pyrrolidines. acs.org Another innovative one-pot protocol, combining an aza-Piancatelli rearrangement with a Conia-ene type reaction, has been developed to yield cis-fused cyclopentenone-pyrrolidine scaffolds with good diastereoselectivity. nih.gov The challenge and opportunity for future work lie in integrating cyclopropylmethylamine into these reaction schemes to generate novel, rigid scaffolds that present the key pharmacophoric elements in precise spatial orientations. These complex structures could lead to compounds with entirely new pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgnih.gov These computational tools can be applied to the this compound scaffold to explore a vast chemical space that would be inaccessible through traditional experimental work alone.

Future research will likely see the extensive use of AI/ML for several key tasks:

De Novo Design : Generative AI models can design novel molecules with desired properties built around the core scaffold. wikipedia.org Algorithms can learn the relationships between chemical structures and biological activities to propose new derivatives of this compound optimized for potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Synthesis Planning : Retrosynthesis prediction tools, driven by machine learning, can help chemists devise the most efficient and viable synthetic routes to novel, complex target molecules. acs.orghyphadiscovery.com This can significantly reduce the time and resources spent on failed synthetic campaigns.

Property Prediction : ML models can be trained on large datasets to predict crucial drug-like properties, such as solubility, permeability, metabolic stability, and potential toxicity, for virtual compounds before they are synthesized. nih.gov This allows for early-stage filtering of unpromising candidates.

Table 2: Applications of AI and Machine Learning in Compound Development
AI/ML ApplicationDescriptionImpact on Research
Generative ModelsAlgorithms that create new molecular structures with optimized properties. wikipedia.orgRapidly identifies novel, high-potential drug candidates for synthesis.
Retrosynthesis PredictionPredicts viable synthetic pathways for a target molecule. acs.orgAccelerates the "make" phase of the discovery cycle and reduces synthetic failures.
Predictive ModelingForecasts ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. nih.govPrioritizes compounds with higher chances of clinical success, reducing late-stage attrition.
Virtual ScreeningUses models to screen large virtual libraries for activity against a biological target. nih.govEfficiently identifies potential hits from vast chemical spaces.

Deeper Mechanistic Understanding of Cyclopropylmethyl Influence on Pharmacological Profiles

The cyclopropyl (B3062369) group is not merely a passive structural element; it exerts profound effects on a molecule's pharmacological properties. hyphadiscovery.com A key future research direction is to gain a more granular, mechanistic understanding of how the N-cyclopropylmethyl moiety in this compound influences its biological activity.

The cyclopropyl group is valued in medicinal chemistry for several reasons. Its high ring strain and unique electronic structure (often described by Walsh or Coulson-Moffitt bonding models) impart conformational rigidity. wikipedia.orghyphadiscovery.com This constraint can lock the molecule into a bioactive conformation, enhancing binding affinity to a biological target. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often makes it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl groups, which can improve a drug's metabolic stability and half-life. hyphadiscovery.com

However, the influence is complex. Studies on N-cyclopropylmethyl-substituted opioid receptor modulators have shown that this group plays a critical role in defining both potency and selectivity. acs.orgnih.govnih.gov Its specific orientation within the receptor's binding pocket can determine whether the compound acts as an agonist or an antagonist. nih.govnih.gov In some cases, the cyclopropylmethyl group may not extend into a key subpocket, altering its interaction profile compared to other substituents. acs.org Conversely, when attached to an amine, the cyclopropyl group can be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates. hyphadiscovery.com A deeper understanding of these competing effects—metabolic stabilization versus potential bioactivation and precise receptor interactions—is essential for rationally designing safer and more effective drugs based on this scaffold.

Development of Targeted Probes for Specific Biological Pathway Interrogation

Small-molecule chemical probes are indispensable tools for dissecting complex biological pathways and validating new therapeutic targets. nih.gov A significant future avenue for research is the development of derivatives of this compound that can function as targeted probes.

This would involve chemically modifying the parent structure to incorporate specific functionalities. For example:

Reporter Tags : A fluorescent dye or a biotin (B1667282) tag could be appended to a non-critical position of the molecule. This would allow researchers to visualize the compound's localization within cells or to isolate its protein targets through affinity purification.

Photoaffinity Labels : Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

Reactive Groups : For use in Activity-Based Protein Profiling (ABPP), a mild electrophile could be incorporated. This would allow the probe to covalently bind to the active site of a target enzyme, enabling the assessment of target engagement and selectivity in complex biological systems. nih.gov

By developing such probes, researchers could elucidate the mechanism of action of any discovered bioactive derivatives of this compound and explore the broader biological roles of their targets.

Advanced Analytical Methodologies for In Situ Reaction Monitoring and Complex Mixture Analysis

The synthesis of novel derivatives and the study of their biological interactions will necessitate the use of advanced analytical techniques. Future research will benefit from the integration of methodologies that allow for real-time analysis and the characterization of complex samples.

In Situ Reaction Monitoring : Techniques such as in situ infrared (IR) spectroscopy (e.g., ReactIR) are powerful for optimizing reaction conditions. nbinno.com By monitoring the concentration of reactants, intermediates, and products in real-time, chemists can rapidly determine optimal temperatures, catalyst loadings, and reaction times, leading to higher yields and purity. This is particularly valuable when developing novel, multi-step syntheses for complex fused-ring systems.

Complex Mixture Analysis : When screening for biological activity or studying metabolism, researchers often deal with complex mixtures. Advanced mass spectrometry (MS) techniques, such as Low-Temperature Plasma Mass Spectrometry (LTP-MS), coupled with sophisticated separation methods like Ultra-High-Performance Liquid Chromatography (UHPLC), will be crucial for identifying and quantifying minute amounts of active compounds or their metabolites in biological matrices. researchgate.net

The application of these advanced analytical tools will provide a higher level of precision and understanding throughout the discovery and development process, from initial synthesis to final biological characterization.

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